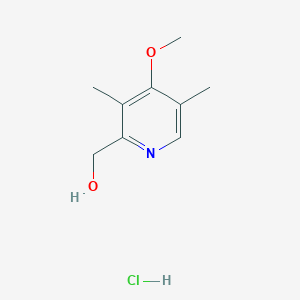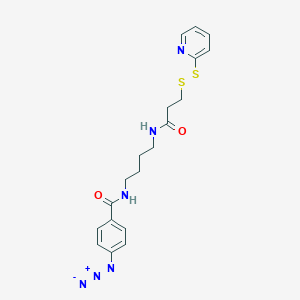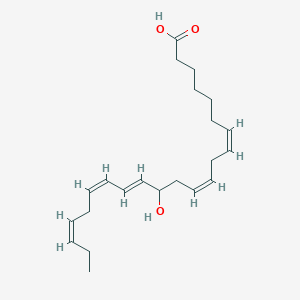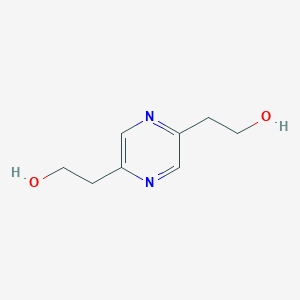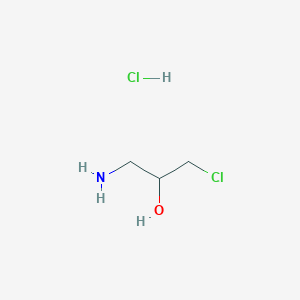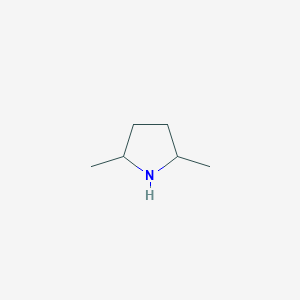
2,5-Dimethylpyrrolidine
Übersicht
Beschreibung
2,5-Dimethylpyrrolidine is a chemical compound that is a derivative of pyrrolidine with two methyl groups substituted at the 2nd and 5th positions of the pyrrolidine ring. It is a secondary amine and is known for its involvement in various chemical reactions and synthesis processes.
Synthesis Analysis
The synthesis of 2,5-dimethylpyrrolidine derivatives has been explored in several studies. For instance, a synthetic route to (2S,5S)-dimethylpyrrolidine, which can be applied to the synthesis of its enantiomers, has been developed starting from a mixture of isomers of 2,5-hexanediol, using (S)-α-methylbenzylamine as a chiral auxiliary10. Additionally, 5,5-dimethyl-1H-pyrrol-2(5H)-one, a related compound, was prepared from 5,5-dimethylpyrrolidine-2,4-dione in a two-step process with a 71% overall yield and further converted to N-substituted derivatives .
Molecular Structure Analysis
The molecular structure and spectroscopic properties of 2,5-dimethylpyrrolidine derivatives have been characterized using various spectroscopic techniques and quantum chemical calculations. For example, a novel derivative of 3,5-dibromopyridine, 3,5-bis(2,5-dimethylphenyl)pyridine, was synthesized and characterized by XRD, and its structure was confirmed to be in good agreement with density functional theory (DFT) data .
Chemical Reactions Analysis
2,5-Dimethylpyrrolidine and its derivatives participate in a variety of chemical reactions. The photodissociation dynamics of 2,5-dimethylpyrrole (2,5-DMP) were investigated, showing that excitation at longer wavelengths leads to population of the 1(1)A2(pisigma*) excited state, and at shorter wavelengths, stronger dipole-allowed transitions become apparent . Additionally, the reaction of 2,5-diethynylpyridine with dimesitylborane resulted in an unexpected tris-hydroboration product .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-dimethylpyrrolidine derivatives have been studied extensively. For instance, the compound's absorption spectra, PMR spectra, and pKa values were characterized for 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine and its isomers . The spectroscopic and structural characterization of novel interaction products, such as the reaction of 5-trifluoromethyl-pyridine-2-thione with iodine, has also been reported .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
A study by Zwaagstra, Meetsma, and Feringa (1993) developed a new synthetic route for (2S,5S)-dimethylpyrrolidine, demonstrating its potential in asymmetric synthesis. This enantiomerically pure compound can be obtained via a short reaction sequence, highlighting its application in stereochemical research and synthesis (Zwaagstra et al., 1993).
Metabolism Studies
Mitchell and Waring (1978) researched the metabolism of cis-2,5-dimethylpyrrolidine-1-carboxanilide in rodents, providing insights into its metabolic pathways. This study is crucial for understanding how such compounds are processed in biological systems (Mitchell & Waring, 1978).
Diastereoselective Synthesis
Boga, Manescalchi, and Savoia (1994) explored the reductive amination of hexanedione and heptanedione to produce 2,5-dimethylpyrrolidines, emphasizing the compound's role in diastereoselective synthesis. This work contributes to the field of organic synthesis, especially in creating specific molecular structures with desired stereochemical properties (Boga et al., 1994).
Absolute Configuration Assignment
Research by Perrone and Tortorella (1978) on the absolute configuration assignment to trans-2,5-dimethylpyrrolidine showcases its application in stereochemistry. Their method involves radical chlorination and offers insights into determining the spatial arrangement of atoms in molecules (Perrone & Tortorella, 1978).
Monoclonal Antibody Production
Aki et al. (2021) discovered that a compound related to 2,5-dimethylpyrrole enhances monoclonal antibody production in Chinese hamster ovary cell cultures. This finding is significant for biotechnology and pharmaceutical manufacturing, particularly in the production of monoclonal antibodies (Aki et al., 2021).
Neurotoxicity Studies
Studies on the neurotoxicity of 2,5-hexanedione, which forms 2,5-dimethylpyrrole adducts, provide insights into the neurotoxic effects of related compounds. This research is crucial for understanding the toxicological aspects of such chemicals in neurological health (DeCaprio, Strominger, & Weber, 1983).
Enantiomeric Synthesis
Yamamoto et al. (1993) described the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines from dimethyl rac-2,5-dibromoadipate, demonstrating the compound's utility in creating enantiomerically pure substances. This research is significant for pharmaceutical and chemical industries focusing on chiral molecules (Yamamoto et al., 1993).
Safety And Hazards
2,5-Dimethylpyrrolidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Eigenschaften
IUPAC Name |
2,5-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBFPAXSQXIPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955362 | |
| Record name | 2,5-Dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpyrrolidine | |
CAS RN |
3378-71-0 | |
| Record name | 2,5-Dimethylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3378-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylpyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003378710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3378-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



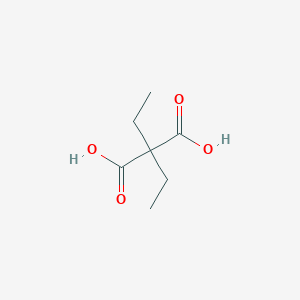

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)
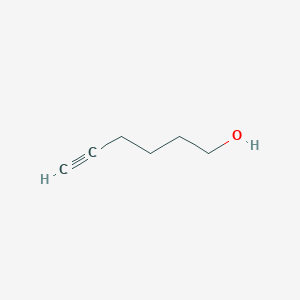
![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)
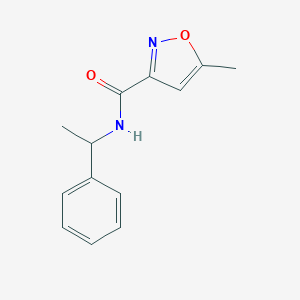
![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)
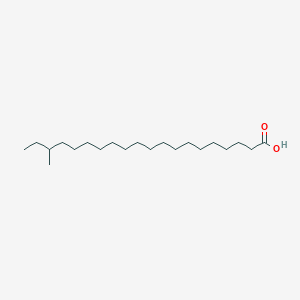
![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B123286.png)
